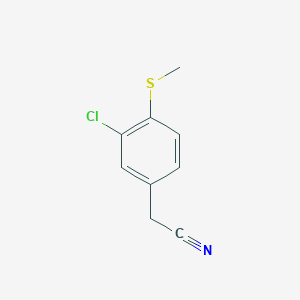

2-(3-Chloro-4-(methylthio)phenyl)acetonitrile

Description

Structural Elucidation of 2-(3-Chloro-4-(methylthio)phenyl)acetonitrile

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete name being 2-(3-chloro-4-methylsulfanylphenyl)acetonitrile. This nomenclature reflects the precise positioning of substituents on the aromatic ring system, with the chlorine atom occupying the meta position (3-position) and the methylthio group (methylsulfanyl) positioned at the para location (4-position) relative to the acetonitrile side chain attachment point. The molecular formula C9H8ClNS indicates a relatively compact structure with specific heteroatom incorporation that significantly influences the compound's chemical behavior.

The molecular architecture can be systematically analyzed through its constituent components, beginning with the central benzene ring that serves as the primary structural scaffold. The acetonitrile moiety (-CH2CN) represents a two-carbon extension from the aromatic system, introducing both aliphatic and nitrile functionalities. The chlorine substitution at the 3-position creates an electron-withdrawing effect that influences the electronic distribution throughout the molecule, while the methylthio group at the 4-position provides electron-donating characteristics through sulfur's lone pair interactions. This combination of electron-withdrawing and electron-donating substituents creates a unique electronic environment that affects both chemical reactivity and spectroscopic properties.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C9H8ClNS | |

| Molecular Weight | 197.69 g/mol | |

| CAS Registry Number | 947701-13-5 | |

| PubChem CID | 25023132 | |

| InChI Key | ITERPGPLGAMSND-UHFFFAOYSA-N |

The structural representation through Simplified Molecular Input Line Entry System notation (SMILES: CSC1=C(C=C(C=C1)CC#N)Cl) provides a linear textual description that captures the complete connectivity pattern. This notation system enables precise structural communication and database searching, with the methylthio group (CS) connected to the aromatic carbon bearing the chlorine substituent, while the acetonitrile chain extends from the opposite side of the ring system. The International Chemical Identifier (InChI) string InChI=1S/C9H8ClNS/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6H,4H2,1H3 provides additional structural detail including hydrogen atom positioning and connectivity relationships.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides detailed structural information through analysis of hydrogen and carbon environments within the molecule. The proton nuclear magnetic resonance spectrum reveals distinct chemical shift patterns corresponding to different molecular regions, with aromatic protons typically appearing in the 7.0-8.5 parts per million range due to the deshielding effects of the benzene ring system. The acetonitrile methylene protons (-CH2-) exhibit characteristic chemical shifts around 3.6-4.0 parts per million, reflecting their proximity to the electron-withdrawing nitrile group.

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information through analysis of carbon environments. The nitrile carbon typically resonates around 117-120 parts per million, while aromatic carbons appear in the 120-160 parts per million region depending on their substitution patterns and electronic environments. The methylthio carbon experiences significant shielding effects from the sulfur atom, typically appearing around 15-20 parts per million, while the acetonitrile methylene carbon shows intermediate chemical shift values around 20-25 parts per million.

| Nuclear Magnetic Resonance Parameter | Expected Range (ppm) | Assignment |

|---|---|---|

| Aromatic Protons | 7.0-8.5 | Benzene ring protons |

| Methylene Protons | 3.6-4.0 | -CH2- adjacent to nitrile |

| Methylthio Protons | 2.4-2.6 | S-CH3 group |

| Nitrile Carbon | 117-120 | C≡N carbon |

| Aromatic Carbons | 120-160 | Benzene ring carbons |

The coupling patterns observed in proton nuclear magnetic resonance spectra provide additional structural confirmation through analysis of vicinal and geminal coupling constants. Aromatic protons typically exhibit coupling constants in the 7-8 Hertz range for ortho relationships and smaller values for meta coupling patterns. The methylthio protons appear as a singlet due to the absence of neighboring protons, while the acetonitrile methylene protons show characteristic patterns influenced by the aromatic ring substitution.

Infrared Vibrational Mode Assignments

Infrared spectroscopy reveals characteristic vibrational frequencies that provide functional group identification and structural confirmation. The nitrile stretching vibration represents one of the most diagnostic features, typically appearing as a sharp, intense band in the 2260-2210 wavenumber region. This stretching frequency is characteristic of the carbon-nitrogen triple bond and provides unambiguous identification of the nitrile functional group. The exact frequency within this range depends on the electronic environment created by the aromatic substitution pattern.

Aromatic carbon-hydrogen stretching vibrations appear in the 3100-3000 wavenumber region, providing evidence for the benzene ring system. These bands are typically medium intensity and may overlap with other carbon-hydrogen stretching modes from the aliphatic portions of the molecule. The acetonitrile methylene carbon-hydrogen stretching vibrations contribute to the 3000-2850 wavenumber region, while the methylthio group carbon-hydrogen stretches appear in similar frequency ranges.

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Nitrile C≡N | 2260-2210 | Strong | Triple bond stretch |

| Aromatic C-H | 3100-3000 | Medium | Aromatic hydrogen stretch |

| Aliphatic C-H | 3000-2850 | Medium | Methyl and methylene stretch |

| Aromatic C=C | 1600-1585 | Medium | Ring skeletal vibrations |

| C-Cl | 850-550 | Medium | Carbon-chlorine stretch |

The carbon-chlorine stretching vibration typically appears in the 850-550 wavenumber region, though its exact position depends on the specific substitution pattern and electronic environment. Aromatic carbon-carbon stretching vibrations contribute to the fingerprint region between 1600-1585 wavenumbers, providing additional structural confirmation through characteristic patterns that depend on the substitution arrangement. The carbon-sulfur stretching vibrations appear at lower frequencies, typically in the 700-600 wavenumber region, and may overlap with other vibrational modes in this congested spectral region.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis provides molecular weight confirmation and structural elucidation through characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 197 (considering the most abundant chlorine isotope), corresponding to the complete molecular structure. The isotope pattern reveals the presence of chlorine through the characteristic 3:1 intensity ratio between the molecular ion peaks at mass-to-charge ratios 197 and 199, reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes.

Primary fragmentation pathways typically involve loss of functional groups or side chains from the molecular ion. Loss of the methyl radical (mass 15) from the methylthio group represents a common fragmentation pathway, generating a fragment ion at mass-to-charge ratio 182. The acetonitrile side chain may undergo various fragmentation processes, including loss of the nitrile group (mass 26) or hydrogen cyanide (mass 27), producing characteristic fragment ions that provide structural confirmation.

| Fragment Ion (m/z) | Relative Intensity | Proposed Structure | Fragmentation Process |

|---|---|---|---|

| 197/199 | Variable | Molecular Ion | Complete molecule |

| 182/184 | Medium | [M-CH3]+ | Loss of methyl radical |

| 171/173 | Low | [M-CN]+ | Loss of nitrile group |

| 170/172 | Medium | [M-HCN]+ | Loss of hydrogen cyanide |

| 162/164 | High | [M-CH2CN]+ | Loss of acetonitrile group |

The base peak in the mass spectrum often corresponds to the most stable fragment ion, which may involve rearrangement processes that stabilize positive charge through resonance with the aromatic system. Chlorine-containing fragments maintain the characteristic isotope pattern, enabling identification of fragments that retain the halogen substituent. The methylthio group may undergo various rearrangement processes, potentially involving sulfur-containing fragment ions that provide additional structural information.

X-ray Crystallographic Studies of Molecular Packing

X-ray crystallographic analysis provides definitive structural information through direct determination of atomic positions in the solid state. The technique requires well-formed single crystals that diffract X-rays according to the principles established by Bragg's law, enabling determination of unit cell parameters and molecular geometry. The crystallographic analysis reveals precise bond lengths, bond angles, and torsional relationships that define the three-dimensional molecular structure.

The crystal packing arrangement provides insights into intermolecular interactions that govern solid-state properties and potential polymorphic behavior. Hydrogen bonding interactions, van der Waals forces, and aromatic stacking interactions contribute to the overall crystal stability and determine the spatial arrangement of molecules within the unit cell. The presence of chlorine and sulfur atoms introduces additional intermolecular interactions through halogen bonding and sulfur-based weak interactions that influence the packing efficiency and crystal morphology.

Bond length analysis reveals the electronic effects of substituents on the aromatic ring system, with electron-withdrawing groups typically causing slight contractions in adjacent carbon-carbon bonds while electron-donating groups produce opposite effects. The carbon-chlorine bond length provides information about the degree of ionic character in this bond, while the carbon-sulfur bond length reflects the covalent nature of the methylthio attachment. The nitrile group geometry, including the carbon-carbon and carbon-nitrogen bond lengths, provides insights into the electronic distribution and potential for intermolecular interactions.

| Crystallographic Parameter | Expected Range | Structural Significance |

|---|---|---|

| C-Cl Bond Length | 1.74-1.78 Å | Aromatic chlorine substitution |

| C-S Bond Length | 1.78-1.82 Å | Methylthio carbon-sulfur bond |

| C≡N Bond Length | 1.15-1.17 Å | Nitrile triple bond |

| Aromatic C-C | 1.38-1.42 Å | Benzene ring system |

| Unit Cell Volume | Variable | Packing efficiency |

The molecular conformation in the crystal structure may differ from solution-phase conformations due to crystal packing forces that favor specific rotational arrangements around single bonds. The acetonitrile side chain orientation relative to the aromatic ring plane provides information about potential conjugation effects and steric interactions with ring substituents. Torsional angles around the carbon-carbon bond connecting the acetonitrile group to the aromatic ring influence the overall molecular shape and potential for intermolecular interactions in the crystal lattice.

Properties

IUPAC Name |

2-(3-chloro-4-methylsulfanylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNS/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITERPGPLGAMSND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648500 | |

| Record name | [3-Chloro-4-(methylsulfanyl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947701-13-5 | |

| Record name | [3-Chloro-4-(methylsulfanyl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 3-Chloro-4-(Methylthio)benzyl Chloride

The benzyl chloride precursor is typically synthesized via chlorination of 3-chloro-4-(methylthio)benzyl alcohol using concentrated hydrochloric acid (HCl) in a water-immiscible solvent such as toluene. Reaction conditions include temperatures of 10–40°C for 1–4 hours, yielding the chloride intermediate with minimal byproducts. Alternative routes involve Friedel-Crafts acylation of 2-chlorothioanisole with acetyl chloride in the presence of aluminum chloride (AlCl₃), though this method primarily yields ketonic intermediates.

Cyanide Displacement Reaction

The benzyl chloride undergoes nucleophilic substitution with alkali metal cyanides (e.g., NaCN, KCN) in the presence of phase transfer catalysts (PTCs) such as methyltributylammonium chloride. Solvent systems like toluene or dimethyl sulfoxide (DMSO) facilitate the reaction at 60–90°C, achieving completion within 2–4 hours. Post-reaction workup involves solvent distillation, aqueous extraction, and crystallization to isolate the acetonitrile product.

Table 1: Representative Conditions for Kolbe Nitrile Synthesis

Friedel-Crafts Acylation and Subsequent Modifications

While less common, Friedel-Crafts acylation provides an alternative pathway to aryl acetonitrile derivatives. For example, 2-chlorothioanisole reacts with acetyl chloride under AlCl₃ catalysis to form 3-chloro-4-(methylthio)acetophenone. Subsequent reduction of the ketone to benzyl alcohol, followed by chlorination and cyanide displacement, could theoretically yield the target compound. However, this multi-step approach suffers from lower overall yields (≈40–50%) compared to the Kolbe method.

Nucleophilic Substitution of Halogenated Intermediates

Direct substitution of halogen atoms on the aromatic ring with cyanide groups is hindered by electronic deactivation from the methylthio substituent. Nonetheless, Ullmann-type coupling or transition metal-catalyzed cyanation may offer niche applications. For instance, copper-mediated reactions employing potassium hexacyanoferrate(II) have been explored for analogous aryl nitriles, though no specific data exists for 3-chloro-4-(methylthio) derivatives.

Industrial-Scale Production and Optimization

Industrial implementations of the Kolbe method prioritize cost efficiency and safety. Continuous-flow reactors minimize exposure to toxic cyanide salts, while solvent recovery systems enhance sustainability. Key optimizations include:

- Catalyst Recycling : Phase transfer catalysts are recovered via aqueous washes and reused, reducing material costs.

- Purity Control : Distillation under reduced pressure removes excess benzyl chloride, yielding acetonitrile with >98% purity (GC analysis).

- Temperature Gradients : Staged heating (40°C → 90°C) prevents exothermic runaway reactions during cyanide addition.

Analytical Characterization

Rigorous quality control ensures compliance with pharmaceutical standards.

Spectroscopic Methods

Chromatographic Techniques

Gas chromatography (GC) with flame ionization detection quantifies residual benzyl chloride (<0.1%), while HPLC monitors cyanide impurities.

Applications in Pharmaceutical Synthesis

This compound is a key precursor for etoricoxib, a selective COX-2 inhibitor. Subsequent oxidation of the methylthio group to a sulfone and annulation with pyridine derivatives yields the final API. Emerging applications include its use in photoactive compounds for light-driven coupling reactions, as demonstrated in indazole-based drug candidates.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-(methylthio)phenyl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, catalytic hydrogenation

Substitution: Amines, thiols, in the presence of a base or catalyst

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

The compound 2-(3-Chloro-4-(methylthio)phenyl)acetonitrile , with the CAS number 947701-13-5, has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and materials science. This article provides a comprehensive overview of its applications, supported by relevant case studies and data.

Medicinal Chemistry

The compound has been investigated for its antitumor activity . Studies have indicated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. For instance, a study demonstrated that modifications to the acetonitrile moiety could enhance cytotoxic effects against these cell lines, highlighting the significance of structure-activity relationships (SAR) in drug design .

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against several bacterial strains. The presence of the chlorinated phenyl group is believed to play a crucial role in its effectiveness as an antimicrobial agent. In vitro assays revealed significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

Material Science

In material science, this compound is explored for its role in synthesizing polymers and dyes. Its ability to undergo various chemical transformations allows it to serve as a building block for creating materials with specific properties, such as enhanced thermal stability or colorimetric responses in sensors .

Agrochemicals

The compound's structural features have also led to investigations into its use as a pesticide or herbicide. Preliminary studies suggest that analogs of this compound can act on specific biochemical pathways in plants or pests, potentially leading to effective agricultural solutions.

Case Study 1: Anticancer Activity

A detailed study evaluated the cytotoxic effects of various derivatives of this compound on HCT-116 and MCF-7 cell lines. The results indicated that certain substitutions significantly increased the potency of these compounds compared to standard chemotherapeutics like cisplatin. The IC50 values were determined through MTT assays, revealing promising candidates for further development .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, researchers tested the compound against a panel of bacteria using agar diffusion methods. The findings showed that the compound exhibited notable antibacterial activity, particularly against gram-positive bacteria. This study supports the potential use of this compound in pharmaceutical formulations aimed at treating bacterial infections .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antitumor activity against cancer cell lines | Significant cytotoxicity observed; potential leads |

| Antimicrobial Properties | Efficacy against bacterial strains | Notable inhibition zones against S. aureus and E. coli |

| Material Science | Use as a building block for polymers and dyes | Enhanced properties for specific applications |

| Agrochemicals | Potential use as pesticides/herbicides | Effective on biochemical pathways in pests |

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-(methylthio)phenyl)acetonitrile depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The chloro and methylthio groups can influence the compound’s binding affinity and specificity for its molecular targets, affecting pathways involved in cellular processes.

Comparison with Similar Compounds

A. Substituent Position and Electronic Effects

B. Chloro vs. Other Halogen Substituents

- 2-(2,4-Dichlorophenyl)acetonitrile : The additional chloro group at the 2-position increases steric hindrance, limiting accessibility for subsequent functionalization reactions (e.g., nucleophilic substitution) compared to the single chloro substituent in the target compound .

Physicochemical Properties

Molecular Weight and Polarity :

Spectral Characteristics :

- IR spectra of related nitriles (e.g., 2-(3-methoxyphenyl)thio derivatives) show strong C≡N stretching near 2096 cm⁻¹, consistent with nitrile functionality .

Biological Activity

2-(3-Chloro-4-(methylthio)phenyl)acetonitrile, with the CAS number 947701-13-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C10H10ClNS

- Molecular Weight : 229.71 g/mol

- Structural Characteristics : The compound features a chlorinated phenyl ring and a nitrile functional group, contributing to its reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Preliminary studies suggest that this compound may exert its effects through:

- Enzyme Inhibition : It may inhibit specific enzymes involved in critical metabolic pathways.

- Cell Cycle Modulation : Evidence indicates that it can induce cell cycle arrest in cancer cells, promoting apoptosis.

- Receptor Interaction : Potential interactions with cellular receptors have been noted, which may influence signaling pathways related to cell growth and survival.

Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound against various cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 (Colon) | 5.2 | Induces apoptosis and G0/G1 arrest |

| MCF-7 (Breast) | 4.8 | Inhibits proliferation via receptor modulation |

| HeLa (Cervical) | 6.1 | Promotes apoptosis through caspase activation |

These results indicate that the compound exhibits significant cytotoxicity towards cancer cells, with lower IC50 values suggesting higher potency.

Case Studies

-

Study on HCT-116 Cells :

- In vitro experiments demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, confirming its role as an apoptosis inducer.

-

MCF-7 Cell Line Analysis :

- The compound was shown to disrupt the cell cycle at the G1 phase, leading to reduced proliferation rates. Mechanistic studies indicated that this effect might be mediated through modulation of cyclin-dependent kinases (CDKs).

-

HeLa Cell Studies :

- Treatment resulted in significant morphological changes consistent with apoptosis, including chromatin condensation and membrane blebbing. Additionally, Western blot analysis showed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(3-Chloro-4-(methylthio)phenyl)acetonitrile, and how can reaction efficiency be optimized?

- Methodological Answer : A practical synthesis route involves trichloroacetic acid-mediated cyclization of tert-butyl carbamate intermediates, as demonstrated in structurally similar methylthio-phenyl derivatives . Key steps include:

Electrophilic substitution to introduce the chloro and methylthio groups at positions 3 and 4, respectively, using directing groups (e.g., methoxy or nitro) to ensure regioselectivity .

Cyanide introduction via nucleophilic displacement of halides or via condensation of aldehydes with nitrile precursors, as seen in analogous chlorophenyl acetonitrile syntheses .

- Optimization Tips :

- Use anhydrous conditions to prevent hydrolysis of the nitrile group.

- Monitor reaction progress via TLC or HPLC (C18 columns with acetonitrile/water gradients) .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H NMR : Key signals include the methylthio (-SMe) singlet (~δ 2.5 ppm) and aromatic protons split by chloro and methylthio substituents (δ 7.2–7.8 ppm) .

- LC-MS : Confirm molecular ion peaks ([M+H]+) at m/z 212.04 (C9H8ClNS requires 211.03) and fragmentation patterns consistent with acetonitrile derivatives .

- FT-IR : Verify nitrile stretching (~2240 cm⁻¹) and C-S vibrations (~680 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store at 0–6°C under inert gas (argon/nitrogen) to prevent degradation of the nitrile group .

- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and eye protection to avoid exposure to cyanide-related byproducts .

- Waste Disposal : Neutralize with alkaline hydrogen peroxide before disposal to convert nitriles to less toxic carboxylates .

Advanced Research Questions

Q. How can regioselectivity be controlled during the introduction of the methylthio group at the 4-position of the phenyl ring?

- Methodological Answer :

- Directing Group Strategy : Use a meta-directing group (e.g., nitro or carbonyl) at position 3 to favor electrophilic substitution at position 4 .

- Thiolation Agents : Employ methyl disulfide (MeSSMe) with Lewis acids (e.g., AlCl3) under controlled temperatures (0–10°C) to minimize over-sulfuration .

- Computational Modeling : Predict substitution patterns using DFT calculations to optimize reaction coordinates and transition states .

Q. What mechanistic insights explain side reactions during synthesis, such as nitrile hydrolysis or disulfide formation?

- Methodological Answer :

- Nitrile Hydrolysis : Occurs under acidic or aqueous conditions. Mitigate by using anhydrous solvents (e.g., THF, DCM) and molecular sieves .

- Disulfide Byproducts : Result from oxidation of methylthio groups. Add reducing agents (e.g., NaBH4) or conduct reactions under nitrogen atmosphere .

- Analytical Monitoring : Use HPLC-MS to detect early-stage intermediates and adjust reaction conditions dynamically .

Q. How does the methylthio substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Electronic Effects : The methylthio group acts as a moderate electron donor , enhancing the electrophilicity of the aryl ring for oxidative addition with Pd catalysts .

- Ligand Design : Use bulky phosphine ligands (e.g., SPhos) to prevent sulfur-Pd interactions that could poison the catalyst .

- Substrate Scope : Test reactivity with boronic acids bearing electron-withdrawing groups (e.g., -CF3) to leverage the methylthio group’s directing effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.